3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0756075
InChI: InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3
SMILES: CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol

3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one

CAS No.:

Cat. No.: VC0756075

Molecular Formula: C23H27NO6

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one -

Specification

Molecular Formula C23H27NO6
Molecular Weight 413.5 g/mol
IUPAC Name 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Standard InChI InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3
Standard InChI Key AKAPCQRQGHJPED-UHFFFAOYSA-N
SMILES CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C
Canonical SMILES CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Structural Overview

The compound is a complex organic molecule featuring several functional groups:

  • Hydroxy groups (-OH): Located on both cyclohexene rings.

  • Ketone groups (C=O): Present in both cyclohexene structures.

  • 4-Nitrophenyl group: Attached to the central carbon atom.

  • Dimethyl substitutions: Found on both cyclohexene rings.

Molecular Formula and Key Features

The molecular formula of the compound is C23H27NO6, and it includes:

  • Two cyclohexene rings with distinct substituents.

  • A nitrophenyl moiety contributing to its electronic properties.

  • Intramolecular hydrogen bonding due to hydroxyl and carbonyl groups.

Synthesis

The synthesis involves multi-step organic reactions, typically starting from readily available precursors. Below is a general outline:

  • Knoevenagel Condensation: Formation of a central methylene bridge by reacting aldehydes/ketones with active methylene compounds in the presence of a base.

  • Michael Addition: Introduction of the nitrophenyl group through nucleophilic addition to an α,β-unsaturated carbonyl compound.

  • Cyclization: Formation of cyclohexene rings with dimethyl substitutions under controlled conditions.

Reaction Conditions

The synthesis is often carried out in:

  • Solvents like ethanol or dimethylformamide (DMF).

  • Catalysts such as sodium acetate or p-toluenesulfonic acid (pTSA).

  • Reflux conditions for optimal yield.

Spectroscopy

  • IR Spectroscopy: Peaks corresponding to hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic nitro vibrations.

  • NMR Spectroscopy: Signals for aromatic protons, aliphatic protons from methyl groups, and hydroxyl protons.

Crystallographic Data

X-ray crystallography reveals:

  • Intramolecular hydrogen bonds between hydroxyl and carbonyl groups stabilize the structure.

  • The nitrophenyl group contributes to π-stacking interactions in the crystal lattice.

Applications

This compound has potential applications in various fields due to its structural complexity:

  • Pharmaceuticals:

    • Possible use as an intermediate for drug synthesis.

    • Structural features suggest potential activity as an anti-inflammatory or antioxidant agent.

  • Material Science:

    • The nitrophenyl group may impart electronic properties suitable for optoelectronic materials.

  • Biological Activity:

    • Preliminary studies suggest it could act as an enzyme inhibitor or receptor modulator due to its functional groups.

Research Findings

Studies have highlighted:

  • The ability of the compound to form stable hydrogen-bonded dimers in the solid state .

  • Its potential for further derivatization into biologically active molecules .

Table: Comparison with Similar Compounds

PropertyTitle CompoundSimilar Compound (Ref )
Functional GroupsHydroxyl, Carbonyl, NitroHydroxyl, Carbonyl, Thiophene
ApplicationsPharmaceutical intermediateAntioxidant potential
StabilityHigh under ambient conditionsModerate

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